molecular formula C15H12F2N2O2 B12254999 N-(2,3-difluorophenyl)-2-(phenylformamido)acetamide

N-(2,3-difluorophenyl)-2-(phenylformamido)acetamide

Cat. No.: B12254999
M. Wt: 290.26 g/mol
InChI Key: UPNYTNYTFYNFJT-UHFFFAOYSA-N
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Description

N-(2,3-difluorophenyl)-2-(phenylformamido)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of difluorophenyl and phenylformamido groups, which contribute to its distinct chemical behavior.

Properties

Molecular Formula

C15H12F2N2O2

Molecular Weight

290.26 g/mol

IUPAC Name

N-[2-(2,3-difluoroanilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C15H12F2N2O2/c16-11-7-4-8-12(14(11)17)19-13(20)9-18-15(21)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,21)(H,19,20)

InChI Key

UPNYTNYTFYNFJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-difluorophenyl)-2-(phenylformamido)acetamide typically involves the reaction of 2,3-difluoroaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-difluorophenyl)-2-(phenylformamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylformamido derivatives.

Scientific Research Applications

N-(2,3-difluorophenyl)-2-(phenylformamido)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-difluorophenyl)-2-(phenylformamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(phenylformamido)acetamide
  • N-(2,3-dichlorophenyl)-2-(phenylformamido)acetamide
  • N-(2,3-difluorophenyl)-2-(benzylformamido)acetamide

Uniqueness

N-(2,3-difluorophenyl)-2-(phenylformamido)acetamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.

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